D-alpha-Methylleucine hydrochloride

Chiral chromatography Enantiomeric excess Peptide synthesis

Researchers requiring enantiopure Cα,α-disubstituted amino acids often encounter racemic substitutes that confound stereochemical results. D-alpha-Methylleucine hydrochloride (CAS 174734-15-7) is supplied as the single (R)-enantiomer at ≥98% purity. • Enantiopure D-form: NLT 98% purity, ≥99% ee chiral purity; no antagonistic L-isomer contamination. • Conformational constraint: Cα-methyl substitution enhances α-helical propensity and proteolytic resistance in peptide therapeutics. • Validated applications: CRF antagonist stabilization, LAT1 PET tracer development, and BCAT isozyme inhibition studies.

Molecular Formula C7H16ClNO2
Molecular Weight 181.66
CAS No. 174734-15-7
Cat. No. B575896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-alpha-Methylleucine hydrochloride
CAS174734-15-7
SynonymsD-alpha-Methylleucine hydrochloride
Molecular FormulaC7H16ClNO2
Molecular Weight181.66
Structural Identifiers
SMILESCC(C)CC(C)(C(=O)O)N.Cl
InChIInChI=1S/C7H15NO2.ClH/c1-5(2)4-7(3,8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t7-;/m1./s1
InChIKeyZESCTDHOWCQMPQ-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-alpha-Methylleucine Hydrochloride – Stereochemically Defined Building Block


D-alpha-Methylleucine hydrochloride (CAS 174734-15-7), systematically named (2R)-2-amino-2,4-dimethylpentanoic acid hydrochloride, is a non‑proteinogenic, Cα,α‑disubstituted amino acid belonging to the class of chirally pure D‑α‑methyl‑branched‑chain amino acid derivatives . Its defining structural feature is a methyl substituent at the α‑carbon in place of the canonical α‑hydrogen, combined with an R‑configured chiral centre and a branched isobutyl side‑chain . This dual modification imposes severe steric hindrance and conformational restriction, positioning it as a versatile tool for peptide backbone constraint, proteolytic stability enhancement, and chiral probe design .

Why DL- or L-Analogs Cannot Substitute D-α-Methylleucine HCl


The (R)‑enantiomer of α‑methylleucine hydrochloride is not functionally interchangeable with its (S)‑enantiomer or the racemic DL‑form in any application where stereochemistry governs molecular recognition. Cα‑methylation alone increases α‑helical propensity and metabolic stability at the class level, but the absolute configuration at Cα dictates the handedness of the induced helicity and governs binding to chiral biological targets such as enzymes, transporters, and receptors [1]. Substitution with DL‑α‑methylleucine introduces 50% of the opposite enantiomer, which may exhibit antagonistic or null activity, confounding structure‑activity relationships and invalidating quantitative pharmacological conclusions . The following quantitative evidence substantiates why procurement of the enantiopure D‑form is mandatory rather than discretionary.

Head-to-Head & Class-Level Evidence for D-α-Methylleucine HCl


Enantiomeric Purity: D-Form vs. Racemic DL-Form

Commercial D‑alpha‑methylleucine hydrochloride is supplied as the isolated (R)‑enantiomer hydrochloride salt (CAS 174734‑15‑7) with a certified purity of ≥98% (NLT 98%) and a defined positive optical rotation (D‑configuration) . In contrast, DL‑α‑methylleucine (CAS 144‑24‑1) is a racemic mixture containing equal amounts of (R)‑ and (S)‑enantiomers, resulting in a net optical rotation of zero and an enantiomeric excess of 0% . For the (S)‑enantiomer independently, commercial specifications report an enantiomeric excess of ≥98.0% . Therefore, procurement of the D‑α‑methylleucine hydrochloride affords a single enantiomeric species, whereas the DL‑form introduces 50% of the opposite enantiomer that may confound chiral recognition events.

Chiral chromatography Enantiomeric excess Peptide synthesis

Cα-Methylleucine vs. Leucine: α-Helical Constraint

In a series of constrained corticotropin‑releasing factor (CRF) antagonists, the incorporation of Cα‑methylleucine (as a residue in the peptide backbone) was shown to increase α‑helical content relative to the parent, unmethylated sequence, as confirmed by circular dichroism (CD) spectroscopy [1]. The Cα‑methylated analogue [DPhe12,Nle21,38,Cα‑MeLeu37]h/rCRF12‑41 exhibited not only higher in vitro potency in a collagenase‑dispersed anterior pituitary cell culture bioassay but also prolonged in vivo activity in two independent assays: ACTH release in adrenalectomized rats and reversal of stress‑induced delay in gastric emptying [1]. In contrast, the parent peptide without Cα‑methylation was less potent and shorter‑acting [1].

Circular dichroism α‑Helicity CRF antagonist design

Enzymatic Resolution: D- vs. L-α-Methylleucine

Enzymatic resolution of racemic 2‑azido‑2,4‑dimethylpentanamide using an L‑amidase from Ochrobactrum anthropi NCIMB 40321 yielded the (R)‑configured α‑azido carboxamide (D‑α‑methylleucine precursor) and the (S)‑configured α‑azido carboxylic acid (L‑α‑methylleucine precursor) both in excellent enantiomeric purity . The D‑precursor was subsequently converted to D‑α‑methylleucine, which was successfully incorporated into an efrapeptin C analogue, demonstrating its synthetic utility as an enantiopure building block .

Enzymatic resolution Enantiomeric excess α‑Azido carboxamide

BCAT Active-Site Binding: 2-Methylleucine vs. Natural Substrates

The crystal structure of Escherichia coli branched‑chain amino acid aminotransferase (eBCAT) in complex with 2‑methylleucine (the free base of D‑α‑methylleucine hydrochloride) has been determined at 2.4 Å resolution, revealing that the α‑methyl group is accommodated within the hydrophobic substrate‑binding pocket through interactions with residues Phe36, Trp126, Tyr129, Tyr164, Tyr31*, and Val109* [1]. This binding mode differs from that of physiological substrates (leucine, isoleucine, valine) because the α‑methyl substituent sterically hinders the catalytic abstraction of the α‑hydrogen, effectively rendering the analogue a non‑productive inhibitor [1].

X‑ray crystallography BCAT Substrate analogue

Leucine Transport Inhibition by α-Methylleucine

In brush border membrane vesicles from Bombyx mori larval midgut, α‑methylleucine inhibited leucine uptake 370‑fold more potently on the K+/neutral amino acid symporter than did leucinethiol, whereas on aminopeptidase N the inhibition spectrum was reversed (leucinethiol was far more potent) [1]. The rank order of inhibition of leucine transport was α‑methylleucine > leucine > histidine > bestatin > alanine > leucinthiol, highlighting the selectivity of α‑methylleucine for the transporter over the peptidase [1].

Amino acid transport Competitive inhibition Ki comparison

Metabolic Stability: Cα-Methylleucine vs. Natural Leucine

L‑α‑[5‑11C]methylleucine, the L‑enantiomer of α‑methylleucine radiolabeled with carbon‑11, demonstrated exceptional in vivo stability: protein incorporation and metabolic assays confirmed that MeLeu is neither incorporated into protein nor metabolized, in contrast to natural leucine which undergoes rapid transamination and protein synthesis [1]. This metabolic inertness is a direct consequence of Cα‑methylation, a property shared by the D‑enantiomer as a class characteristic of Cα,α‑disubstituted amino acids [1].

PET imaging Metabolic stability LAT1 transporter

Application Scenarios for D-α-Methylleucine HCl


Constrained Peptide Synthesis with Enhanced α-Helicity

Researchers designing CRF antagonists or other α‑helical peptide drugs can replace Leu residues with D‑α‑methylleucine to stabilise the bioactive α‑helical conformation. As demonstrated by Hernandez et al., Cα‑methylation at Leu37 increased in vitro potency and extended in vivo duration of action in CRF antagonist [DPhe12,Nle21,38,Cα‑MeLeu37]h/rCRF12‑41 [1]. Procurement of the enantiopure D‑α‑methylleucine hydrochloride ensures the correct stereochemical sense of helicity induction, avoiding the confounding effects of racemic mixtures.

PET Tracer Development Exploiting LAT1 Transport & Metabolic Inertness

The pronounced metabolic stability of Cα‑methylleucine—no protein incorporation and no transamination—makes D‑α‑methylleucine hydrochloride an ideal precursor for radiolabeled amino acid PET tracers targeting LAT1‑overexpressing tumours. Studies with the L‑enantiomer confirmed complete metabolic inertness and low cytotoxicity up to ~10 mM [2]. Use of the D‑enantiomer may further modulate transporter affinity due to stereoselectivity differences, offering a complementary imaging tool.

BCAT Catalysis Elucidation and Inhibitor Design

The crystal structure of the eBCAT–2‑methylleucine complex reveals how the α‑methyl group blocks transamination while still permitting active‑site binding [3]. Researchers can utilise D‑α‑methylleucine hydrochloride as a non‑productive substrate analogue for kinetic and structural studies of BCAT isozymes (BCAT1, BCAT2), and as a scaffold for developing selective BCAT inhibitors with higher potency than the racemic DL‑form.

Enantioselective Chromatography and Chiral Resolution

Because D‑α‑methylleucine hydrochloride is isolated as a single enantiomer (NLT 98% purity) and possesses a distinct optical rotation, it serves as a reference standard for developing chiral HPLC or SFC methods to resolve α,α‑disubstituted amino acids. The enzymatic resolution process described by Jost et al. yields both enantiomers in excellent purity, providing a validated benchmark for laboratory‑scale chiral separations .

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